molecular formula C34H48O18 B1249624 (+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside

(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside

Cat. No. B1249624
M. Wt: 744.7 g/mol
InChI Key: WDBFWRZVSDUFTE-AUWKFTQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside is a lignan that consists of (+)-lyoniresinol attached to two beta-D-glucopyranosyl units at positions 4 and 4' via glycosidic linkages. Isolated from Indigofera heterantha, it exhibits inhibitory activity against lipoxygenase. It has a role as a metabolite and a lipoxygenase inhibitor. It is a lignan, a beta-D-glucoside, a dimethoxybenzene, a primary alcohol and a member of tetralins. It derives from a (+)-lyoniresinol.

Scientific Research Applications

Antimicrobial Properties

(+)-Lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside has been identified to possess significant antimicrobial properties. In a study by Lee, Jung, and Woo (2005), a related compound, (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside, was isolated from the root bark of Lycium chinense Miller. It exhibited potent antimicrobial activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and human pathogenic fungi, without causing any hemolytic effect on human erythrocytes. This compound also induced stress responses and disrupted pathogenic transitions in Candida albicans, suggesting its potential as a lead compound in antibiotic development (Lee, Jung, & Woo, 2005).

Isolation and Structure Identification from Various Plants

(+)-Lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside and its variants have been isolated from various plants. For example, Kanchanapoom et al. (2001) isolated similar lignan glucosides from Acanthus ilicifolius, and their structural elucidations were based on physical and spectroscopic data analysis (Kanchanapoom et al., 2001). Similarly, Sun et al. (2012) identified four stereostructures of lignans, including variants of lyoniresinol glucopyranoside, from Uncaria sinensis, contributing valuable data to the field of natural product chemistry (Sun et al., 2012).

Therapeutic Potential in Traditional Medicine

The presence of (+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside in various plants, many of which are used in traditional medicine, indicates its potential therapeutic applications. For instance, Mai et al. (2022) discovered related compounds in Strychnos vanprukii, a plant known for its medicinal properties. These compounds showed inhibitory effects on nitric oxide production in stimulated cells, suggesting their potential for anti-inflammatory applications (Mai et al., 2022).

properties

Product Name

(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside

Molecular Formula

C34H48O18

Molecular Weight

744.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(1S,2R,3R)-2,3-bis(hydroxymethyl)-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H48O18/c1-45-17-7-14(8-18(46-2)30(17)51-33-28(43)26(41)24(39)20(11-37)49-33)22-16(10-36)15(9-35)5-13-6-19(47-3)31(32(48-4)23(13)22)52-34-29(44)27(42)25(40)21(12-38)50-34/h6-8,15-16,20-22,24-29,33-44H,5,9-12H2,1-4H3/t15-,16-,20+,21+,22+,24+,25+,26-,27-,28+,29+,33-,34-/m0/s1

InChI Key

WDBFWRZVSDUFTE-AUWKFTQZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]([C@@H](CC4=CC(=C(C(=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)CO)CO

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(C(CC4=CC(=C(C(=C34)OC)OC5C(C(C(C(O5)CO)O)O)O)OC)CO)CO

Origin of Product

United States

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